molecular formula C25H38O4 B611684 Vibsanin A CAS No. 72506-14-0

Vibsanin A

Cat. No. B611684
CAS RN: 72506-14-0
M. Wt: 402.575
InChI Key: FUGMARDYCOVINL-UXJPQKNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vibsanin A is a natural protein kinase C (PKC) activator and HSP90 inhibitor, sensitizing human acute myeloid leukemia cells to tyrosine kinase inhibitor-induced myeloid differentiation via activation of PKC and upregulation of Lyn.

Scientific Research Applications

Cancer Treatment Potential

Vibsanin A shows promise as an anticancer agent. Research indicates that Vibsanin A analogs can induce myeloid cell differentiation via activation of protein kinase C (PKC), without tumor-promoting activity, suggesting potential for acute myeloid leukemia (AML) therapy. The hydroxymethyl group in Vibsanin A plays a key role in inducing differentiation of AML cells, offering insights for developing new antileukemic drugs (Matsuki et al., 2017). Another study found that Vibsanin A, and its analogs, have anti-proliferative effects against various cancer cell lines, suggesting its potential as a novel anti-cancer drug, particularly as an HSP90 inhibitor (Miura et al., 2019).

Potential in Treating Inflammation-Associated Diseases

Vibsanin B, a related compound, has been identified as a novel macrocyclic diterpenoid that inhibits interstitial leukocyte migration, playing a critical role in inflammation. It preferentially binds to heat shock protein (HSP)90β and has been shown to ameliorate experimental autoimmune encephalomyelitis in mice, offering promise for treating inflammation-associated diseases (Ye et al., 2015).

Insights into Molecular Structure and Synthesis

Significant efforts have been made in understanding the molecular structure and synthetic pathways of Vibsanin A and related compounds. The total synthesis of vibsanin E, a structurally related compound, has been accomplished, providing insights into the complex diterpene synthesis and helping to establish the relative and absolute stereochemistry of these molecules (Schwartz et al., 2009). The determination of the absolute configuration of Vibsanin F, a simpler diterpene, was achieved through asymmetric synthesis, highlighting the intricate chemistry of these compounds (Yuasa et al., 2003).

properties

CAS RN

72506-14-0

Product Name

Vibsanin A

Molecular Formula

C25H38O4

Molecular Weight

402.575

IUPAC Name

(1R,2R,3E,5S,7E,11R)-8-(Hydroxymethyl)-1,5-dimethyl-5-(4-methylpent-3-en-1-yl)-12-oxabicyclo[9.1.0]dodeca-3,7-dien-2-yl 3-methylbut-2-enoate

InChI

InChI=1S/C25H38O4/c1-18(2)8-7-13-24(5)14-11-20(17-26)9-10-22-25(6,29-22)21(12-15-24)28-23(27)16-19(3)4/h8,11-12,15-16,21-22,26H,7,9-10,13-14,17H2,1-6H3/b15-12+,20-11+/t21-,22-,24+,25+/m1/s1

InChI Key

FUGMARDYCOVINL-UXJPQKNOSA-N

SMILES

C/C(C)=C\C(O[C@H]1[C@]2(C)O[C@]2([H])CC/C(CO)=C\C[C@@](CC/C=C(C)/C)(C)/C=C/1)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Vibsanin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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